molecular formula C17H14O4 B4545107 (E,4Z)-3-methyl-4-(naphthalen-2-ylmethylidene)pent-2-enedioic acid

(E,4Z)-3-methyl-4-(naphthalen-2-ylmethylidene)pent-2-enedioic acid

Cat. No.: B4545107
M. Wt: 282.29 g/mol
InChI Key: SQUBCVYVCCZAGJ-WSMPZLJYSA-N
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Description

(E,4Z)-3-methyl-4-(naphthalen-2-ylmethylidene)pent-2-enedioic acid is an organic compound characterized by its unique structure, which includes a naphthalene ring fused with a pentenedioic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E,4Z)-3-methyl-4-(naphthalen-2-ylmethylidene)pent-2-enedioic acid typically involves the condensation of naphthalene derivatives with appropriate aldehydes under controlled conditions. One common method includes the use of bismuth (III) trifluoromethane sulfonate as a catalyst in a one-pot condensation reaction . The reaction conditions often require precise temperature control and the use of solvents like dimethylformamide (DMF) to achieve moderate to high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (E,4Z)-3-methyl-4-(naphthalen-2-ylmethylidene)pent-2-enedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Water radical cations in microdroplets.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quaternary ammonium cations.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

(E,4Z)-3-methyl-4-(naphthalen-2-ylmethylidene)pent-2-enedioic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (E,4Z)-3-methyl-4-(naphthalen-2-ylmethylidene)pent-2-enedioic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a naphthalene ring and a pentenedioic acid chain, which imparts distinct chemical and biological properties not commonly found in other similar compounds.

Properties

IUPAC Name

(E,4Z)-3-methyl-4-(naphthalen-2-ylmethylidene)pent-2-enedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-11(8-16(18)19)15(17(20)21)10-12-6-7-13-4-2-3-5-14(13)9-12/h2-10H,1H3,(H,18,19)(H,20,21)/b11-8+,15-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUBCVYVCCZAGJ-WSMPZLJYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C(=CC1=CC2=CC=CC=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C(=C/C1=CC2=CC=CC=C2C=C1)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E,4Z)-3-methyl-4-(naphthalen-2-ylmethylidene)pent-2-enedioic acid
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(E,4Z)-3-methyl-4-(naphthalen-2-ylmethylidene)pent-2-enedioic acid
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(E,4Z)-3-methyl-4-(naphthalen-2-ylmethylidene)pent-2-enedioic acid
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(E,4Z)-3-methyl-4-(naphthalen-2-ylmethylidene)pent-2-enedioic acid
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(E,4Z)-3-methyl-4-(naphthalen-2-ylmethylidene)pent-2-enedioic acid
Reactant of Route 6
(E,4Z)-3-methyl-4-(naphthalen-2-ylmethylidene)pent-2-enedioic acid

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